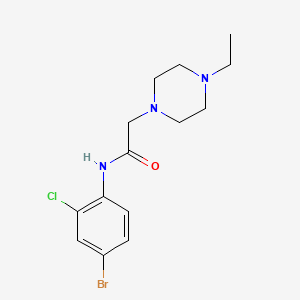
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as BPCA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. BPCA is a derivative of N-(2-chloro-4-bromophenyl)acetamide, which is a known anticonvulsant drug.
Mechanism of Action
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide may enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal studies. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been investigated for its potential to modulate neurotransmitter release and to affect ion channel function. In addition, N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide in lab experiments is its potential as a therapeutic agent for various neurological conditions. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is its limited solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide's potential as a treatment for other neurological conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide and to identify potential side effects and drug interactions.
Synthesis Methods
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide can be synthesized through a multistep process involving the reaction of N-(2-chloro-4-bromophenyl)acetamide with 4-ethyl-1-piperazinecarboxamide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been studied for its potential therapeutic applications, particularly as an anticonvulsant and analgesic agent. In animal studies, N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been shown to exhibit anticonvulsant activity, as well as anti-inflammatory and analgesic effects. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been investigated for its potential as a treatment for neuropathic pain and epilepsy.
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClN3O/c1-2-18-5-7-19(8-6-18)10-14(20)17-13-4-3-11(15)9-12(13)16/h3-4,9H,2,5-8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTCFOMIMLHAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethyl-1-piperazinyl)acetyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5482238.png)


![N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5482257.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5482272.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B5482283.png)

![5-fluoro-2-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5482299.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(5-methyl-1,3-oxazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5482304.png)



![1-acetyl-N-[1-(4-ethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5482337.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5482342.png)